molecular formula C7H10F3N B12994622 (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane

(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane

Cat. No.: B12994622
M. Wt: 165.16 g/mol
InChI Key: CEPLETWJBJZUIU-NGJCXOISSA-N
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Description

(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[410]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it more effective in its intended applications. The azabicyclo structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is unique due to its combination of a trifluoromethyl group and an azabicyclo structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

CEPLETWJBJZUIU-NGJCXOISSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@@H]2NC1)C(F)(F)F

Canonical SMILES

C1CC2C(C2NC1)C(F)(F)F

Origin of Product

United States

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